1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone
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Overview
Description
1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone is a complex organic compound that features a thieno[3,4-d]imidazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a phenoxyethyl sulfanyl moiety and a dioxido thieno-imidazole ring, suggests diverse reactivity and potential for various applications.
Preparation Methods
The synthesis of 1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone typically involves multi-step organic synthesis. The key steps include:
Formation of the thieno[3,4-d]imidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxyethyl sulfanyl group: This step involves nucleophilic substitution reactions where a phenoxyethyl halide reacts with a thiol derivative of the thieno-imidazole.
Oxidation to form the dioxido group: This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone undergoes various types of chemical reactions:
Oxidation: The sulfanyl group can be further oxidized to sulfoxides or sulfones using oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thieno-imidazole core, which is known for its biological activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone likely involves interaction with specific molecular targets such as enzymes or receptors. The thieno-imidazole core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 1-(3-{5,5-dioxido-2-[(2-phenoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone include other thieno-imidazole derivatives and compounds with phenoxyethyl sulfanyl groups. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example:
Thiazoles: Known for diverse biological activities including antimicrobial and anticancer properties.
Imidazoles: Widely studied for their roles in medicinal chemistry and as enzyme inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups and the potential for unique biological activities.
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[3-[5,5-dioxo-2-(2-phenoxyethylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C21H22N2O4S2/c1-15(24)16-6-5-7-17(12-16)23-20-14-29(25,26)13-19(20)22-21(23)28-11-10-27-18-8-3-2-4-9-18/h2-9,12,19-20H,10-11,13-14H2,1H3 |
InChI Key |
KXPJQNCHGWVKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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